Mant-cAMP
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Overview
Description
Preparation Methods
Mant-cAMP is synthesized through a series of chemical reactions starting from adenosine-3’,5’-cyclic monophosphate. The key step involves the esterification of the 2’-hydroxy group of the ribose with methylisatoic acid. This reaction typically requires the presence of a suitable catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods for this compound are not widely documented, but the compound is generally prepared in specialized laboratories for research purposes.
Chemical Reactions Analysis
Mant-cAMP undergoes various chemical reactions, primarily hydrolysis. The hydrolysis of this compound results in a significant decrease in fluorescence intensity, which is a key feature utilized in phosphodiesterase studies . The compound is also sensitive to its chemical environment, with changes in solvent composition affecting its fluorescence properties . Common reagents used in these reactions include dimethyl sulfoxide and water, with varying concentrations influencing the emission spectra .
Scientific Research Applications
Mant-cAMP is extensively used in scientific research due to its fluorescent properties. It serves as a valuable tool in the study of phosphodiesterases, enzymes that play a crucial role in the degradation of cyclic nucleotides . The compound’s fluorescence allows for the direct, quantitative, and continuous determination of enzyme activity via fluorescence detection . This compound is also used in studies involving protein-nucleotide interactions, making it a versatile tool in both biochemical and pharmacological research .
Mechanism of Action
Mant-cAMP exerts its effects by mimicking the natural second messenger cyclic adenosine monophosphate. It activates protein kinase A, which in turn phosphorylates various target proteins, leading to a cascade of cellular responses . The compound’s fluorescent properties allow researchers to track these interactions and study the dynamics of cyclic adenosine monophosphate signaling pathways in real-time .
Comparison with Similar Compounds
Mant-cAMP is unique due to its fluorescent properties, which distinguish it from other cyclic nucleotide analogues. Similar compounds include 2’-O-(N’-Methylanthraniloyl)guanosine-3’,5’-cyclic monophosphate (Mant-cGMP), cyclic cytidine-3’,5’-cyclic monophosphate (cCMP), and cyclic uridine-3’,5’-cyclic monophosphate (cUMP) . While these compounds share structural similarities, this compound’s fluorescence makes it particularly useful for studies requiring real-time monitoring of enzyme activity and protein interactions .
Properties
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLANAZAAYNYJK-TZNCIMHNSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C(N=CN=C54)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6NaO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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